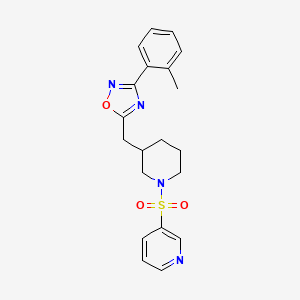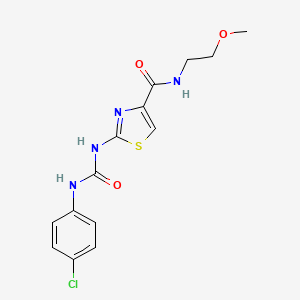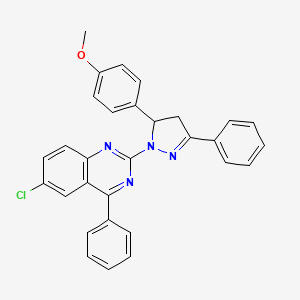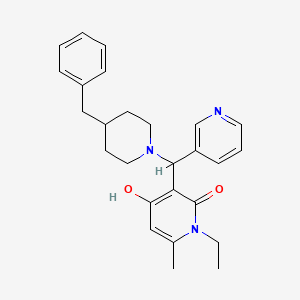![molecular formula C13H19N3O B2500274 1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one CAS No. 934601-25-9](/img/structure/B2500274.png)
1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one” is a chemical compound with the CAS Number: 92394-00-8. It has a molecular weight of 219.29 and its IUPAC name is 4-(4-acetyl-1-piperazinyl)aniline .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17N3O/c1-10(16)14-6-8-15(9-7-14)12-4-2-11(13)3-5-12/h2-5H,6-9,13H2,1H3 . This indicates that the compound has a piperazine ring with an acetyl group and an aminophenyl group attached.Physical and Chemical Properties Analysis
This compound is a solid powder at room temperature . It has a boiling point of 144-148 degrees Celsius .Scientific Research Applications
Antidiabetic Properties
Piperazine derivatives, including 1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one, have been identified as potential antidiabetic compounds. In particular, studies have demonstrated their effectiveness in improving glucose tolerance without causing hypoglycemic effects or side events in rat models of type II diabetes. This improvement is attributed to a significant increase in insulin secretion, independent of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).
Analgesic and Anticonvulsant Properties
This compound derivatives have shown potential as analgesic and anticonvulsant agents. In vivo studies indicate that certain derivatives exhibit significant analgesic activity without causing motor coordination impairment. Moreover, these compounds may influence the voltage-gated sodium and calcium channels, indicating a potential mechanism for their anticonvulsant activity (Obniska et al., 2015).
Antinociceptive Properties
Studies on a series of 1-(aminoalkyl)- and 1-[(4-aryl-1-piperazinyl)alkyl]oxazolo[5,4-b]pyridin-2(1H)-one derivatives, structurally related to this compound, have revealed potent non-opiate antinociceptive properties. These derivatives have been effective in safety and analgesic efficacy tests in mice and rats, suggesting their potential as non-opioid, non-anti-inflammatory analgesics with low acute toxicity and sustained effect (Viaud et al., 1995).
Serotonin Receptor Antagonism
1-[2-(4-Methoxyphenyl)phenyl]piperazine, structurally related to this compound, has been identified as a potent serotonin 5-HT7 receptor antagonist with potential for positron emission tomography (PET) imaging of the 5-HT7 receptor in the rat brain. This could have implications in the study of psychiatric disorders and neuropharmacology (Shimoda et al., 2013).
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-[4-[(4-aminophenyl)methyl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-11(17)16-8-6-15(7-9-16)10-12-2-4-13(14)5-3-12/h2-5H,6-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSBFJYMUTXPHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-Amino-2-methoxy-phenyl)-furan-2-yl]-methanol](/img/structure/B2500193.png)

![N-(2-bromophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2500195.png)

amino}acetamide](/img/structure/B2500201.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)



![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)



